Corynebactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corynebactin is a crown compound that is enterobactin in which the pro-R hydrogens at positions 2, 6 and 10 of the trilactone backbone are replaced by methyl groups, and in which a glycine spacer separates the trilactone backbone from each of the catecholamide arms. It is the endogenous siderophore of Bacillus subtilis, used for the acquisition of iron. It has a role as a metabolite and a bacterial metabolite. It is a crown compound, a member of catechols and a macrocyclic lactone.
Scientific Research Applications
Chirality and Structural Characteristics
- Corynebactin exhibits unique chiral properties, making it of interest in studies related to cell recognition, uptake, and utilization of iron. It structurally resembles enterobactin but differs in chirality and specific molecular components. For instance, corynebactin contains L-threonine instead of L-serine in its trilactone backbone and has a glycine spacer unit in each chelating arm (Bluhm, Kim, Dertz, & Raymond, 2002). These differences are critical in understanding how Gram-positive bacteria acquire and utilize iron.
Iron Acquisition and Corynebacterium Diphtheriae
- Corynebactin plays a pivotal role in the iron acquisition process for Corynebacterium diphtheriae, especially during infection. The ability of C. diphtheriae to acquire iron in iron-limited environments is essential for its survival and pathogenesis. Corynebactin’s structure and biological activity have been a subject of extensive study, providing insights into how bacterial pathogens compete with host iron-sequestering mechanisms (Zajdowicz et al., 2012).
Molecular Modeling and Complex Formation
- Further understanding of corynebactin's chiral properties and complex formation with iron is achieved through molecular modeling and circular dichroism spectra. This research helps elucidate the fundamental processes of iron complex formation in bacteria and the impact of structural changes on siderophore chirality (Bluhm, Hay, Kim, Dertz, & Raymond, 2002).
properties
CAS RN |
95536-04-2 |
---|---|
Product Name |
Corynebactin |
Molecular Formula |
C39H42N6O18 |
Molecular Weight |
882.8 g/mol |
IUPAC Name |
N-[2-[[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C39H42N6O18/c1-16-28(43-25(49)13-40-34(55)19-7-4-10-22(46)31(19)52)37(58)62-18(3)30(45-27(51)15-42-36(57)21-9-6-12-24(48)33(21)54)39(60)63-17(2)29(38(59)61-16)44-26(50)14-41-35(56)20-8-5-11-23(47)32(20)53/h4-12,16-18,28-30,46-48,52-54H,13-15H2,1-3H3,(H,40,55)(H,41,56)(H,42,57)(H,43,49)(H,44,50)(H,45,51)/t16-,17-,18-,28+,29+,30+/m1/s1 |
InChI Key |
RCQTVEFBFUNTGM-BDVHUIKKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |
SMILES |
CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |
Canonical SMILES |
CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |
Other CAS RN |
95536-41-7 |
synonyms |
corynebactin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.